Ethyl 2-cyano-3-oxo-3-(phenylamino)propanoate
CAS No.: 2651-12-9
Cat. No.: VC2243987
Molecular Formula: C12H12N2O3
Molecular Weight: 232.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2651-12-9 |
|---|---|
| Molecular Formula | C12H12N2O3 |
| Molecular Weight | 232.23 g/mol |
| IUPAC Name | ethyl 3-anilino-2-cyano-3-oxopropanoate |
| Standard InChI | InChI=1S/C12H12N2O3/c1-2-17-12(16)10(8-13)11(15)14-9-6-4-3-5-7-9/h3-7,10H,2H2,1H3,(H,14,15) |
| Standard InChI Key | LHPBDXVFSIOXGM-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C(C#N)C(=O)NC1=CC=CC=C1 |
| Canonical SMILES | CCOC(=O)C(C#N)C(=O)NC1=CC=CC=C1 |
Introduction
Chemical Identity and Structure
Ethyl 2-cyano-3-oxo-3-(phenylamino)propanoate, with CAS number 2651-12-9, is characterized by a complex organic structure containing multiple functional groups. The compound belongs to the class of substituted propanoates with a phenylamino substituent at the 3-position and a cyano group at the 2-position.
Chemical Identifiers
The compound is uniquely identified through various chemical nomenclature systems as outlined in the table below:
| Identifier Type | Value |
|---|---|
| CAS Number | 2651-12-9 |
| Molecular Formula | C₁₂H₁₂N₂O₃ |
| Molecular Weight | 232.23 g/mol |
| IUPAC Name | Ethyl 3-anilino-2-cyano-3-oxopropanoate |
| Standard InChI | InChI=1S/C12H12N2O3/c1-2-17-12(16)10(8-13)11(15)14-9-6-4-3-5-7-9/h3-7,10H,2H2,1H3,(H,14,15) |
| Standard InChIKey | LHPBDXVFSIOXGM-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C(C#N)C(=O)NC1=CC=CC=C1 |
| Canonical SMILES | CCOC(=O)C(C#N)C(=O)NC1=CC=CC=C1 |
| PubChem Compound ID | 15707517 |
This compound is also known by several synonyms, including:
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2-Cyanomalonanilic acid ethyl ester
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2-Cyano-2-(ethoxycarbonyl)acetanilide
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Ethyl 2-cyano-3-oxo-3-(phenylamino)propanoate
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Cyano(phenylaminocarbonyl)acetic acid ethyl ester
Structural Features
The molecule contains several key functional groups that define its chemical behavior:
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An ethyl ester group (-COOC₂H₅)
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A cyano group (-CN)
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An amide linkage to a phenyl ring (phenylamino)
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A ketone functionality (C=O)
The presence of these multiple functional groups creates a molecule with potential for various chemical transformations and applications in organic synthesis.
Physical and Chemical Properties
Ethyl 2-cyano-3-oxo-3-(phenylamino)propanoate possesses specific physical and chemical properties that determine its behavior in various environments and reactions.
Physical Properties
While the search results provide limited information on the physical properties of this specific compound, the following data has been compiled:
| Property | Value |
|---|---|
| Physical State | Not specified in available sources |
| Molecular Weight | 232.23 g/mol |
| Appearance | Not specified in available sources |
| Melting Point | Not specified in available sources |
| Boiling Point | Not specified in available sources |
| Solubility | Not specified in available sources |
The compound contains a cyano group which typically contributes to the polarity of molecules. The presence of an aromatic ring (phenyl group) may provide some degree of rigidity to the molecular structure.
Chemical Reactivity
Based on its functional groups, Ethyl 2-cyano-3-oxo-3-(phenylamino)propanoate can be expected to exhibit the following reactivity patterns:
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The ester group makes it susceptible to hydrolysis reactions, potentially forming the corresponding carboxylic acid under appropriate conditions.
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The cyano group (-CN) represents a potential site for various transformations, including hydrolysis to carboxylic acids or reduction to amines.
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The amide linkage provides a site for potential hydrolysis reactions.
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The carbonyl functionality may participate in nucleophilic addition reactions.
Applications and Uses
Synthetic Intermediates
Compounds with similar structural features to Ethyl 2-cyano-3-oxo-3-(phenylamino)propanoate often serve as valuable intermediates in organic synthesis. The presence of multiple functional groups (cyano, ester, amide) provides various reactive sites for further transformations.
From search result , which discusses the transformation of formylchromones into pyrroles and pyridines, we can infer that cyano-containing esters can participate in heterocycle formation, suggesting potential applications of our compound in heterocyclic chemistry .
Analytical Methods
Spectroscopic Methods
For structure elucidation and purity assessment, the following spectroscopic methods would be applicable:
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Nuclear Magnetic Resonance (NMR) Spectroscopy
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Infrared (IR) Spectroscopy - particularly useful for identifying the characteristic absorptions of the cyano, carbonyl, and amine functional groups
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Mass Spectrometry (MS) - for molecular weight confirmation and fragmentation pattern analysis
Chromatographic Methods
For separation, purification, and quantitative analysis:
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High-Performance Liquid Chromatography (HPLC)
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Gas Chromatography (GC) - if the compound has sufficient volatility
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Thin-Layer Chromatography (TLC) - for reaction monitoring and purity checks
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